molecular formula C18H24N6O2S B10990471 N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide

N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B10990471
M. Wt: 388.5 g/mol
InChI Key: BRVRQPXSKYAVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a piperazine ring, and a carboxamide group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving the reaction of piperazine with a suitable electrophile.

    Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiadiazole and piperazine derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. The presence of the thiadiazole ring, known for its bioactivity, suggests it could be useful in developing new pharmaceuticals.

Industry

In industrial applications, the compound’s unique properties may be leveraged in the development of new materials, catalysts, or other chemical products.

Mechanism of Action

The mechanism by which N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiadiazole ring can engage in hydrogen bonding and other interactions with proteins or enzymes, potentially modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity for certain targets, while the carboxamide group can participate in additional interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-{[(2Z)-5-(methyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide
  • N-(2-oxo-2-{[(2Z)-5-(ethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide stands out due to the presence of the isopropyl group on the thiadiazole ring. This structural feature may influence its reactivity, binding affinity, and overall bioactivity, making it a unique candidate for further research and development.

Properties

Molecular Formula

C18H24N6O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C18H24N6O2S/c1-13(2)16-21-22-17(27-16)20-15(25)12-19-18(26)24-10-8-23(9-11-24)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,19,26)(H,20,22,25)

InChI Key

BRVRQPXSKYAVLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.